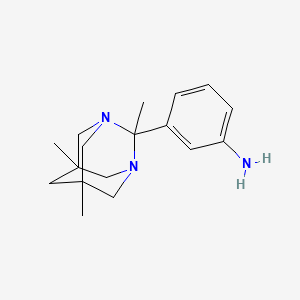
3-((1R,3S,5r,7r)-2,5,7-trimethyl-1,3-diazaadamantan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-((1R,3S,5r,7r)-2,5,7-trimethyl-1,3-diazaadamantan-2-yl)aniline” is a derivative of adamantine, which is a type of diamondoid and one of the hardest known materials . The presence of the aniline (phenylamine) group suggests that it could have properties similar to those of other aniline derivatives, which are often used in the manufacture of dyes, drugs, and plastics .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a three-dimensional adamantine core with three methyl groups and an aniline group attached. The stereochemistry indicated by the ‘R’ and ‘S’ descriptors in the name suggest that the compound has chiral centers, which means it can exist in different enantiomeric forms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the adamantine core, which could confer stability and resistance to heat and chemical reactions. The aniline group could potentially make the compound more polar and reactive .科学的研究の応用
Aniline and Diazo Compounds in Scientific Research
Aniline Derivatives and Toxicology
Aniline derivatives, including diazoaminobenzene (1,3‐diphenyltriazine), have been extensively studied for their toxicological properties. Research by Bordelon et al. (2005) focused on evaluating the carcinogenic potential of diazoaminobenzene through various studies, including metabolism studies in rodents and human liver slices, electron spin resonance spectroscopy, and short-term toxicity evaluations. The findings suggested diazoaminobenzene shares genotoxic and toxicological properties with known carcinogens like benzene and aniline, predicting its carcinogenicity if evaluated in a 2-year rodent bioassay (Bordelon, Chhabra, & Bucher, 2005).
Genotoxic Activities of Aniline
Aniline's genotoxic potential and its relationship to carcinogenicity have been reviewed, highlighting the complex interaction between aniline and its metabolites in inducing tumors. This review clarifies the mechanisms through which aniline might cause carcinogenic effects, emphasizing the role of oxidative stress rather than direct genotoxicity (Bomhard & Herbold, 2005).
Chemistry and Pharmacology of Aniline Derivatives
Studies on compounds like ohmefentanyl, a member of the 4-anilidopiperidine class, provide insights into the structure-activity relationship and pharmacological properties of aniline derivatives. Research into the chemistry and pharmacology of these compounds can offer valuable information for designing new therapeutic agents with improved efficacy and safety profiles (Brine et al., 1997).
Synthetic Applications of Diazo Compounds
The homologation reaction of ketones with diazo compounds has been reviewed, highlighting methodologies for synthesizing homologated ketones, a key process in organic synthesis. This review covers reactions with various diazo compounds, offering insights into the regiochemistry of these reactions and the impact of catalysts and promoters on synthetic outcomes (Candeias, Paterna, & Gois, 2016).
Biological Properties of Aniline Derivatives
The synthesis, cyclocondensation reactions, and biological properties of 2-(azolyl)anilines have been explored, indicating the potential of these compounds in drug development due to their effective nucleophilic properties and reported biological activities (Antypenko et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-15-8-16(2)11-19(9-15)17(3,20(10-15)12-16)13-5-4-6-14(18)7-13/h4-7H,8-12,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPWWLRYBHEEFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)(C)C4=CC(=CC=C4)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2664807.png)
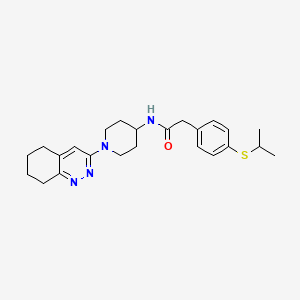
![Ethyl 2-(6-cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2664810.png)
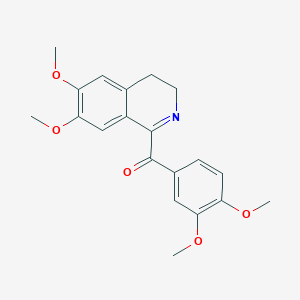
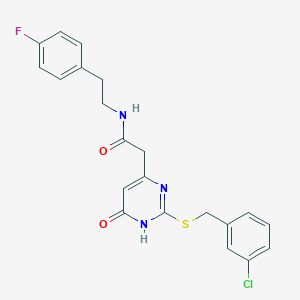
![2-[[(5Z)-5-indol-3-ylidene-4-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2664813.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B2664816.png)

![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2664818.png)
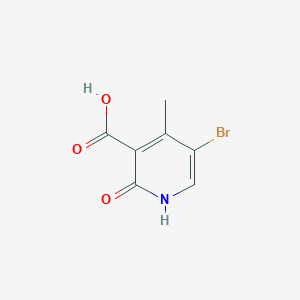
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2664822.png)
![2-methoxy-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B2664823.png)
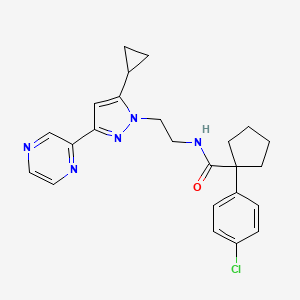
![N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2664826.png)
